ethylazanium;phosphate

Description

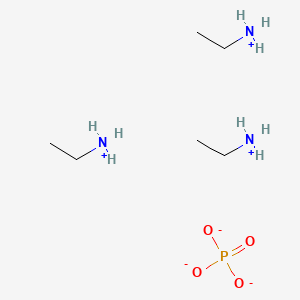

Ethylazanium;phosphate is an ionic compound composed of ethylazanium (C₂H₅NH₃⁺, an ethyl-substituted ammonium cation) and phosphate (PO₄³⁻) ions. This compound is notable for its role in biochemical and materials science applications. Ethylazanium derivatives, such as lipophilic cations (e.g., C4R1, C10R1), have been studied for their ability to enhance yeast growth under glycolytic stress by mitigating metabolic overflow . Structurally, this compound is characterized by its ionic interactions, which influence solubility, thermal stability, and reactivity. For example, in crystallographic studies, ethylazanium-containing ligands are used to modulate protein kinase activity, highlighting its utility in enzyme inhibition and drug design .

Properties

CAS No. |

94006-19-6 |

|---|---|

Molecular Formula |

C6H24N3O4P |

Molecular Weight |

233.25 g/mol |

IUPAC Name |

ethylazanium;phosphate |

InChI |

InChI=1S/3C2H7N.H3O4P/c3*1-2-3;1-5(2,3)4/h3*2-3H2,1H3;(H3,1,2,3,4) |

InChI Key |

JHHUETYWMKKDLV-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH3+].CC[NH3+].CC[NH3+].[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylazanium;phosphate can be synthesized through the reaction of ethylamine with phosphoric acid. The reaction typically involves mixing ethylamine with an aqueous solution of phosphoric acid under controlled conditions to form the desired compound. The reaction can be represented as follows:

CH3CH2NH2+H3PO4→CH3CH2NH3++PO43−

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale mixing of ethylamine and phosphoric acid in reactors, followed by purification processes to isolate the compound. The reaction conditions, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethylazanium;phosphate undergoes various chemical reactions, including:

Oxidation: The phosphate anion can participate in oxidation reactions, forming different phosphorus oxides.

Reduction: Under certain conditions, the phosphate anion can be reduced to form phosphites.

Substitution: The ethylammonium cation can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions can react with the ethylammonium cation.

Major Products

Oxidation: Phosphorus pentoxide (P2O5)

Reduction: Phosphorous acid (H3PO3)

Substitution: Ethanol (CH3CH2OH) and ammonium phosphate (NH4)3PO4

Scientific Research Applications

Ethylazanium;phosphate has several applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.

Industry: Utilized in the production of fertilizers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethylazanium;phosphate involves its interaction with molecular targets such as enzymes and receptors. The ethylammonium cation can interact with negatively charged sites on enzymes, altering their activity. The phosphate anion can participate in phosphorylation reactions, which are crucial in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Phosphate Compounds

Structural and Ionic Properties

Ethylazanium;phosphate differs from other phosphates in its cationic component. For instance:

- Methyl Phosphate (CH₃PO₄²⁻) : Unlike this compound, methyl phosphate lacks a bulky organic cation. This results in weaker van der Waals interactions but stronger hydrogen bonding with water, enhancing its solubility in aqueous environments .

- Calcium Phosphate (Ca₃(PO₄)₂): Calcium phosphate forms a rigid, inorganic lattice, making it ideal for bone grafts and ceramics. In contrast, this compound’s organic cation enables flexibility and compatibility with biological membranes .

Table 1: Key Structural Properties

Biochemical Interactions

This compound’s lipophilic cation enables unique interactions with cellular membranes. For example, it outperforms triphenylphosphonium derivatives (e.g., C12TPP) in rescuing yeast growth under glycolytic stress due to its balanced hydrophobicity and charge distribution . In contrast, magnesium phosphate (Mg₃(PO₄)₂) interacts strongly with Mg²⁺ ions in metabolic pathways but lacks membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.